6-Methyl Substitution Delivers a 13-Fold PDE2A Potency Enhancement Relative to the Unsubstituted (6-H) Scaffold
In the PDE2A inhibitor lead optimization program reported by Mikami et al. (2017), introducing a methyl group at the 6-position of the pyrazolo[1,5-a]pyrimidine core (converting compound 5 to compound 6) resulted in a 13-fold increase in PDE2A inhibitory potency [1]. The final optimized 6-methyl-bearing compound 38a (6-methyl-N-((1R)-1-(4-(trifluoromethoxy)phenyl)propyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide) achieved an IC₅₀ of 24 nM against human PDE2A [2]. The unsubstituted (6-H) pyrazolo[1,5-a]pyrimidine-3-carbaldehyde (CAS 879072-59-0) cannot access this potency trajectory because it lacks the methyl group required for the critical hydrophobic interaction within the PDE2A active site [1].
| Evidence Dimension | PDE2A inhibitory potency enhancement conferred by 6-methyl substitution on pyrazolo[1,5-a]pyrimidine scaffold |
|---|---|
| Target Compound Data | 6-Methyl-substituted derivative (compound 6) shows 13-fold potency boost vs. unsubstituted (compound 5); optimized 6-methyl analog 38a IC₅₀ = 24 nM (0.000024 mM) at pH 7.4, 25 °C |
| Comparator Or Baseline | Unsubstituted (6-H) pyrazolo[1,5-a]pyrimidine scaffold (compound 5); HTS hit 18 with IC₅₀ = 3.8 µM prior to 6-methyl optimization |
| Quantified Difference | 13-fold potency increase upon 6-methyl introduction; final inhibitor IC₅₀ = 24 nM vs. initial HTS hit IC₅₀ = 3.8 µM (approximately 158-fold total improvement from HTS hit to optimized lead) |
| Conditions | Human recombinant PDE2A enzyme inhibition assay; fluorescence polarization (FP) methodology; Mikami et al. J. Med. Chem. 2017 |
Why This Matters
A procurement decision favoring the unsubstituted analog (CAS 879072-59-0) or a non-6-methyl regioisomer forecloses access to the 13-fold potency enhancement, making it impossible to recapitulate the PDE2A inhibitor SAR that underpins the TAK-915 clinical development program.
- [1] Mikami S, et al. Discovery of an Orally Bioavailable, Brain-Penetrating, in Vivo Active Phosphodiesterase 2A Inhibitor Lead Series for the Treatment of Cognitive Disorders. J. Med. Chem. 2017, 60 (18), 7658–7676. SAR data via scite.ai report: 'introducing the methyl group at the 6-position of compound 5 to give compound 6 resulted in a 13-fold boost in potency.' View Source
- [2] BRENDA Enzyme Database. Ligand: 6-methyl-N-[(1R)-1-[4-(trifluoromethoxy)phenyl]propyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide. IC₅₀ Value: 0.000024 mM at pH 7.4 and 25 °C. https://www.brenda-enzymes.org/ligand.php?brenda_ligand_id=231663 (accessed 2026-05-02). View Source
